molecular formula C21H24F2 B1585415 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl CAS No. 85312-59-0

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl

Cat. No.: B1585415
CAS No.: 85312-59-0
M. Wt: 314.4 g/mol
InChI Key: VULXHDGYVHCLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl is a synthetic organic compound known for its unique structural properties. It belongs to the class of liquid-crystal monomers, which are widely used in display technologies such as liquid crystal displays (LCDs) for smartphones, TVs, and computers . This compound is characterized by the presence of a biphenyl core with two fluorine atoms and a propylcyclohexyl group, contributing to its stability and liquid-crystalline behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other aromatic ring in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of 4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated biphenyl derivatives

    Substitution: Halogenated biphenyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl stands out due to its unique combination of a biphenyl core with fluorine atoms and a propylcyclohexyl group. This structure imparts enhanced stability and liquid-crystalline behavior, making it particularly suitable for applications in display technologies and scientific research .

Properties

IUPAC Name

1,2-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULXHDGYVHCLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346460
Record name 4'-(TRANS-4-PROPYLCYCLOHEXYL)-3,4-DIFLUOROBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85312-59-0
Record name 4'-(TRANS-4-PROPYLCYCLOHEXYL)-3,4-DIFLUOROBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 0.645 g (2 mmol) of 4-(4-propylcyclohexyl)-phenyltrimethoxysilane (Ih) was added 2.1 ml of TBAF (2.1 mmol, 1M in THF) under nitrogen, and the mixture was stirred at room temperature for 30 minutes. After the solvent was removed under reduced pressure, a solution of 3,4-difluorobromobenzene (0.463 g, 2.4 mmol) in toluene (1 ml) was added, followed by the addition of a suspension of tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol) in toluene (3 ml). The resulting mixture was refluxed for 3 hours. After cooling, to the reaction mixture were added water and toluene. The organic layer was separated and the aqueous layer was extracted with toluene three times. The combined organic layer was dried over magnesium sulfate. After the magnesium sulfate was removed by filtration, the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (heptane) to obtain 0.594 g (40%) of white crystals.
Name
4-(4-propylcyclohexyl)-phenyltrimethoxysilane
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0.463 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0.116 g
Type
catalyst
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
Reactant of Route 2
Reactant of Route 2
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
Reactant of Route 3
Reactant of Route 3
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
Reactant of Route 4
Reactant of Route 4
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
Reactant of Route 5
Reactant of Route 5
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
Reactant of Route 6
Reactant of Route 6
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.